molecular formula C17H13ClO4 B271567 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester

5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester

Cat. No. B271567
M. Wt: 316.7 g/mol
InChI Key: FOWAHCFOQKTRGP-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester, also known as CBV, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CBV belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester is not fully understood. However, it has been suggested that 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the induction of apoptosis, and the modulation of cell cycle progression. 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester has also been found to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester is its diverse biological activities, which make it a potential therapeutic agent for various diseases. 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

Future research on 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester in vivo. In addition, the potential use of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester as a therapeutic agent for various diseases should be explored, including cancer, inflammation, and neurodegenerative diseases. Finally, the development of 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.

Synthesis Methods

5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base catalyst. The resulting intermediate is then subjected to a Claisen-Schmidt reaction with methyl benzoate to form 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester.

Scientific Research Applications

5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases.

properties

Product Name

5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H13ClO4/c1-22-17(21)14-10-11(3-9-16(14)20)2-8-15(19)12-4-6-13(18)7-5-12/h2-10,20H,1H3/b8-2+

InChI Key

FOWAHCFOQKTRGP-KRXBUXKQSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O

SMILES

COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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